

In-Depth Technical Guide: 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate

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Compound of Interest

Compound Name: 1,3-Bis(1-adamantyl)imidazolium
tetrafluoroborate

Cat. No.: B1355237

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate**, a key precursor to N-heterocyclic carbene (NHC) ligands. This document details its molecular properties, including a calculated molecular weight, and outlines a general synthetic pathway. Furthermore, it discusses its significant applications in catalysis, which is of considerable interest in drug development and fine chemical synthesis. This guide is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this compound.

Core Concepts: Molecular Weight and Structure

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is an organic salt with the molecular formula $C_{23}H_{33}BF_4N_2$ ^[1]. Its structure consists of a central imidazolium ring substituted with two bulky adamantyl groups at the nitrogen positions, and a tetrafluoroborate anion. The bulky adamantyl groups are crucial for the steric and electronic properties of the corresponding N-heterocyclic carbene.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the calculation for **1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate**.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	23	12.011	276.253
Hydrogen	H	33	1.008	33.264
Boron	B	1	10.81	10.81
Fluorine	F	4	18.998	75.992
Nitrogen	N	2	14.007	28.014
Total				424.333

The calculated molecular weight of 424.333 g/mol is consistent with the commonly reported value of 424.33 g/mol [1].

Synthesis and Experimental Protocols

The synthesis of **1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate** typically follows a two-step process: the formation of the imidazolium halide salt, followed by an anion exchange reaction.

General Synthesis Pathway

A general synthetic route involves the reaction of 1-adamantyl-imidazole with an adamantyl halide to form the 1,3-Bis(1-adamantyl)imidazolium halide. This intermediate is then subjected to an anion exchange with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate, to yield the final product.

Illustrative Experimental Protocol

While a specific detailed protocol for **1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate** is not readily available in the searched literature, a general procedure for the synthesis of similar imidazolium tetrafluoroborates can be adapted. This typically involves dissolving the

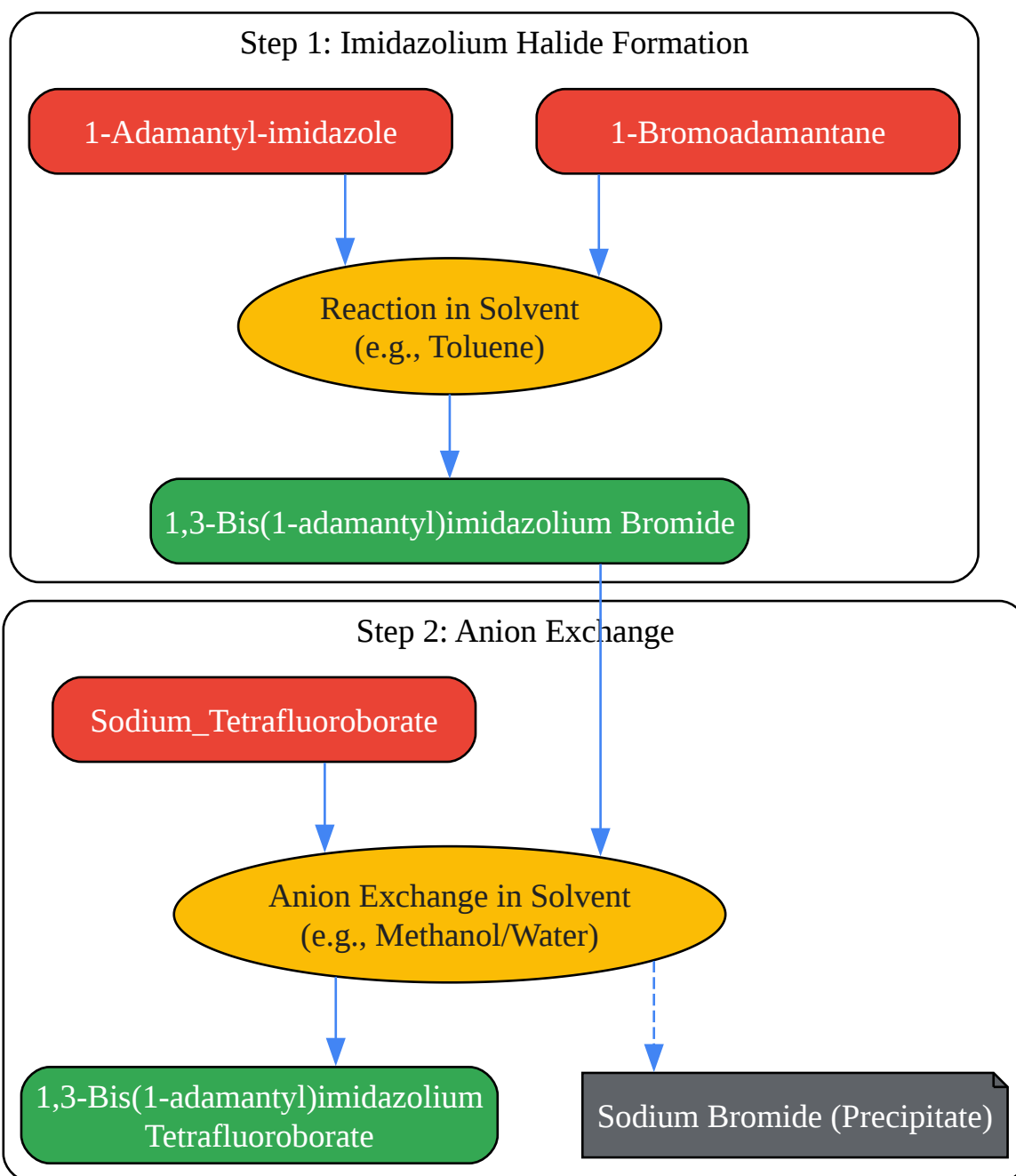
corresponding imidazolium halide in a suitable solvent and adding an equimolar amount of a tetrafluoroborate salt.

Step 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Halide (Hypothetical)

A mixture of 1-adamantyl-imidazole and 1-bromoadamantane in a suitable solvent would be heated under reflux. The resulting precipitate, 1,3-Bis(1-adamantyl)imidazolium bromide, would be filtered, washed, and dried.

Step 2: Anion Exchange

The synthesized 1,3-Bis(1-adamantyl)imidazolium bromide is dissolved in a solvent like methanol or acetonitrile. An aqueous solution of sodium tetrafluoroborate is then added, leading to the precipitation of sodium bromide. The desired product, **1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate**, remains in the organic phase and can be isolated after removal of the solvent under reduced pressure and further purification.



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Synthetic pathway for the target compound.

Physicochemical Properties

A summary of the known physical and chemical properties is presented in the table below.

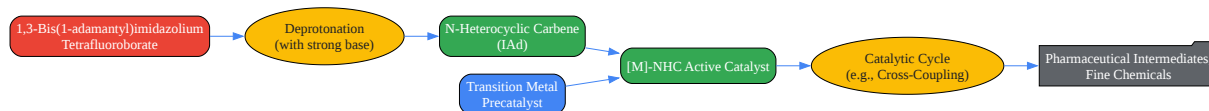
Property	Value
Molecular Formula	C ₂₃ H ₃₃ BF ₄ N ₂
Molecular Weight	424.33 g/mol [1]
Appearance	White to off-white solid
Melting Point	277-282 °C[2]
Purity	Typically ≥97%

Applications in Research and Development

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is primarily used as a precursor for the synthesis of 1,3-Bis(1-adamantyl)imidazol-2-ylidene, a sterically hindered N-heterocyclic carbene (NHC). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts.

Role in Catalysis

The corresponding NHC derived from this salt is a strong σ -donating ligand with significant steric bulk due to the adamantyl groups. These properties make it an effective ligand for stabilizing transition metal catalysts used in a variety of cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.



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Role in the generation of active catalysts.

Safety and Handling

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is a valuable precursor for the generation of a sterically demanding N-heterocyclic carbene ligand. Its importance in the field of catalysis, particularly for the synthesis of complex organic molecules, makes it a compound of significant interest to researchers in both academia and industry. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.

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